Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
Overview
Description
Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate , also known as Nuclear Fast Red , is a synthetic dye commonly used in histology and biological staining. Its chemical formula is C14H8NNaO7S . The compound belongs to the anthraquinone class of dyes and is characterized by its intense red color. It serves as a counterstain for nuclei and renal collecting ducts in tissue sections .
Synthesis Analysis
The synthesis of Nuclear Fast Red involves the reaction of anthraquinone derivatives with sulfonating agents. The specific synthetic pathway may vary, but it typically includes steps such as diazotization, coupling, and sulfonation. The resulting compound is the sodium salt of 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid .
Molecular Structure Analysis
The molecular structure of Nuclear Fast Red consists of an anthraquinone core with an attached sulfonate group. The presence of amino and hydroxyl groups contributes to its water solubility and reactivity. The sodium ion (Na+) balances the charge, making it a water-soluble salt .
Chemical Reactions Analysis
Nuclear Fast Red is primarily used for staining cell nuclei. It binds to nucleic acids, particularly DNA, resulting in a vivid red color. Its anthraquinone chromophore absorbs light in the visible spectrum, allowing it to be visualized under a microscope. In combination with other dyes, it aids in distinguishing cellular structures .
Physical And Chemical Properties Analysis
Scientific Research Applications
Applications in Chemical Synthesis and Characterization
- Research on the chemical synthesis and characterization of related compounds demonstrates the versatility and importance of such chemicals in creating new materials with potential applications in various scientific fields. For instance, studies on the oxidative intramolecular disulfide coupling of ferrocenyl dithiophosphonates highlight the creation of new compounds through specific chemical reactions, leading to substances with unique properties useful for further chemical analysis and potential applications in materials science (Pillay et al., 2015).
Environmental and Industrial Applications
- The recovery of ammonium from basic and slight acidic solutions using sulphonated cation exchangers reflects the practical application of similar ammonium compounds in environmental management and industrial processes. Such research is crucial for developing more efficient methods to treat waste and recover valuable resources from industrial by-products (Gefenienė et al., 2006).
Analytical Chemistry Applications
- Studies in analytical chemistry , such as the fluorimetric determinations by ion-pair extraction involving the study of fluorescent anion 9,10-dimethoxyanthracene-2-sulphonate, showcase the application of similar compounds in developing sensitive and specific analytical methods. These methods have implications for detecting and quantifying chemical species in various matrices, indicating the compound's role in enhancing analytical capabilities (Borg et al., 1973).
Research on Catalysis and Chemical Reactions
- The role of specific compounds in catalysis and chemical reactions , such as the Ullmann condensation reaction , is a vital area of study. This research can uncover new pathways and mechanisms for chemical synthesis, offering insights into more efficient, sustainable, and cost-effective chemical processes (Tuong & Hida, 1974).
Material Science and Engineering
- Research on material science and engineering explores the development of novel materials with enhanced properties. For example, studies on the synthesis and antitumor activity of new xanthotoxin derivatives demonstrate how chemical compounds can be modified to obtain substances with potential biomedical applications (Abdel Hafez et al., 2009).
Safety And Hazards
Future Directions
Research on Nuclear Fast Red continues to explore its applications beyond histology. Investigating its interactions with other biomolecules, optimizing staining protocols, and developing novel derivatives are potential future directions. Additionally, understanding its environmental impact and exploring eco-friendly alternatives are essential for sustainable use .
properties
IUPAC Name |
azanium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7S.H3N/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMPEMZTDBNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232989 | |
Record name | Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |
CAS RN |
84100-72-1 | |
Record name | 2-Anthracenesulfonic acid, 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84100-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nuclear Fast Red Ammonium salt | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGE9L33BN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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